molecular formula C11H12N2O4 B8300711 7-Nitro-1,2,3,4-tetrahydroisoquinoline-1-acetic acid

7-Nitro-1,2,3,4-tetrahydroisoquinoline-1-acetic acid

Cat. No. B8300711
M. Wt: 236.22 g/mol
InChI Key: YENALMPNAGTOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitro-1,2,3,4-tetrahydroisoquinoline-1-acetic acid is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Nitro-1,2,3,4-tetrahydroisoquinoline-1-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Nitro-1,2,3,4-tetrahydroisoquinoline-1-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

2-(7-nitro-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

InChI

InChI=1S/C11H12N2O4/c14-11(15)6-10-9-5-8(13(16)17)2-1-7(9)3-4-12-10/h1-2,5,10,12H,3-4,6H2,(H,14,15)

InChI Key

YENALMPNAGTOHY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=CC(=C2)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 7-nitro-3,4-dihydroisoquinoline (10.0 g, 56.1 mmol) and malonic acid (11.7 g, 112 mmol) in acetic acid (55 ml) was heated at 120° C. for 0.5 h. Upon cooling, the solvent was concentrated to give a red oil which was taken up in aqueous ethanol (50 ml of 75%). After crystallization had occurred, the solvent was cooled to 0° C. and the product collected. The title compound was isolated as a tan solid (10.9 g, 81%), m.p. 264-5° C. (dec.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
81%

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